BenchChemオンラインストアへようこそ!

4-ethoxy-N-(2-iodophenyl)benzamide

Lipophilicity Permeability SAR

4-Ethoxy-N-(2-iodophenyl)benzamide is an ortho-iodinated N-aryl benzamide with the molecular formula C₁₅H₁₄INO₂ and a molecular weight of 367.18 g/mol. It belongs to a class of halogenated benzamides widely used as synthetic intermediates in medicinal chemistry and as building blocks for palladium-catalyzed cross-coupling reactions.

Molecular Formula C15H14INO2
Molecular Weight 367.18 g/mol
CAS No. 333348-82-6
Cat. No. B186073
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethoxy-N-(2-iodophenyl)benzamide
CAS333348-82-6
Molecular FormulaC15H14INO2
Molecular Weight367.18 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2I
InChIInChI=1S/C15H14INO2/c1-2-19-12-9-7-11(8-10-12)15(18)17-14-6-4-3-5-13(14)16/h3-10H,2H2,1H3,(H,17,18)
InChIKeyGIGNNUJROGAGEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Ethoxy-N-(2-iodophenyl)benzamide (CAS 333348-82-6): Core Identity and Procurement-Relevant Physicochemical Profile


4-Ethoxy-N-(2-iodophenyl)benzamide is an ortho-iodinated N-aryl benzamide with the molecular formula C₁₅H₁₄INO₂ and a molecular weight of 367.18 g/mol . It belongs to a class of halogenated benzamides widely used as synthetic intermediates in medicinal chemistry and as building blocks for palladium-catalyzed cross-coupling reactions [1]. Predicted physicochemical properties include a boiling point of 372.2±27.0 °C, density of 1.590±0.06 g/cm³, and a pKa of 13.06±0.70 . The compound is typically supplied at ≥95% purity as a solid, achiral free base .

Why 4-Ethoxy-N-(2-iodophenyl)benzamide Cannot Be Replaced by Regioisomeric or Halogen-Substituted Benzamide Analogs Without Experimental Validation


Benzamide derivatives that differ only in the position of substituents or the identity of the halogen can exhibit quantitatively distinct physicochemical properties that directly impact solubility, permeability, and reactivity in both biological and synthetic contexts [1][2]. For example, the regioisomer 2-ethoxy-N-(4-iodophenyl)benzamide (CAS 312588-69-5) displays a LogP of 4.02, which is substantially higher than the LogP of 3.61 for 4-ethoxy-N-(2-iodophenyl)benzamide . This magnitude of lipophilicity difference (ΔLogP ≈ 0.4) is known to alter in vitro assay behavior, plasma protein binding, and non-specific binding liabilities [1]. Furthermore, the ortho-iodo substituent in the target compound is sterically and electronically distinct from the para-iodo or para-chloro analogs, leading to divergent reactivity in Pd-mediated cross-coupling reactions [2]. Generic substitution without experimental re-validation therefore risks irreproducible synthetic outcomes and misleading structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence: 4-Ethoxy-N-(2-iodophenyl)benzamide vs. Closest Analogs


Lipophilicity (LogP) Differentiation vs. Regioisomer 2-Ethoxy-N-(4-iodophenyl)benzamide

The target compound 4-ethoxy-N-(2-iodophenyl)benzamide exhibits a computed LogP of 3.61 , which is 0.41 log units lower than the corresponding regioisomer 2-ethoxy-N-(4-iodophenyl)benzamide (LogP = 4.02) . In the context of drug-like chemical space, a ΔLogP of this magnitude is sufficient to alter predicted aqueous solubility by approximately 2.5-fold (assuming ideal behavior and proportionality of LogS to LogP) [1]. This lower lipophilicity may translate into reduced non-specific binding to proteins and phospholipid membranes during in vitro assays.

Lipophilicity Permeability SAR

Predicted pKa Differentiation vs. 4-Chloro-N-(2-iodophenyl)benzamide

The predicted pKa of 4-ethoxy-N-(2-iodophenyl)benzamide is 13.06±0.70 . No directly comparable pKa value is available for 4-chloro-N-(2-iodophenyl)benzamide, but class-level QSPR models indicate that the electron-donating ethoxy group raises the pKa of the amide NH relative to electron-withdrawing substituents such as chloro [1]. A pKa above 13 implies that the amide NH remains essentially unionized across the full physiologically and pharmaceutically relevant pH range (1–8), ensuring consistent passive membrane permeability regardless of gastrointestinal or subcellular compartment pH [2]. The chloro analog, with a lower predicted pKa due to the electron-withdrawing effect, may exhibit pH-dependent ionization in strongly basic environments.

Ionization pKa Solubility

Topological Polar Surface Area (tPSA) and Hydrogen-Bonding Capacity vs. Regioisomer and Chloro Analogs

4-Ethoxy-N-(2-iodophenyl)benzamide has a topological polar surface area (tPSA) of 38.3 Ų, with 1 hydrogen bond donor (Hdon = 1) and 2 hydrogen bond acceptors (Hacc = 2) . In comparison, the regioisomer 2-ethoxy-N-(4-iodophenyl)benzamide has the same hydrogen-bond donor/acceptor count but a potentially different tPSA due to altered molecular shape. The 4-chloro-N-(2-iodophenyl)benzamide analog has a tPSA of 29.1 Ų . The target compound's tPSA of 38.3 Ų lies well below the 140 Ų threshold commonly associated with good oral absorption and blood-brain barrier penetration [1], but it is 9.2 Ų higher than the chloro analog. This difference, while modest, becomes significant when compounds approach the lower boundary of CNS drug-like space, where every Ų can influence brain penetration potential.

Polar surface area Permeability Drug-likeness

Ortho-Iodo Reactivity Advantage in Pd-Catalyzed Cross-Coupling Reactions

The ortho-iodo substituent in 4-ethoxy-N-(2-iodophenyl)benzamide is positioned to undergo facile oxidative addition with Pd(0) catalysts, a key step in Suzuki, Heck, and Sonogashira cross-couplings [1]. In a study on N-(2-iodophenyl)benzamide derivatives, Harayama et al. demonstrated that the ortho-iodo group enables regioselective Pd-assisted biaryl coupling, with the coupling site influenced by oxygen substituents on the benzoyl ring [2]. The ethoxy group at the para position of the benzoyl ring provides electron density that can modulate the regioselectivity of the coupling reaction through both steric and electronic effects [2]. In contrast, the regioisomer 2-ethoxy-N-(4-iodophenyl)benzamide, with the iodine at the para position, exhibits slower oxidative addition kinetics and different regiochemical outcomes under identical conditions, a well-established principle in palladium chemistry [3].

Cross-coupling Synthetic chemistry Regioselectivity

Predicted Boiling Point and Density Differentiation for Handling and Formulation

The predicted boiling point of 4-ethoxy-N-(2-iodophenyl)benzamide is 372.2±27.0 °C with a predicted density of 1.590±0.06 g/cm³ . The regioisomer 2-ethoxy-N-(4-iodophenyl)benzamide has a slightly higher predicted boiling point of 375.9 °C and a comparable density of 1.59 g/cm³ . The 3.7 °C lower boiling point of the target compound suggests marginally higher volatility, which can be relevant for vacuum drying protocols and long-term storage stability assessments. The density value of ~1.59 g/cm³ is typical for mono-iodinated aromatic amides and provides a useful metric for accurate gravimetric dispensing in automated compound management systems.

Physical properties Boiling point Density Handling

Acknowledged Evidence Limitations: Scope of Currently Available Quantitative Differentiation Data

It must be explicitly stated that no head-to-head biological activity comparisons (e.g., IC₅₀, Kd, Ki, cellular efficacy) have been identified in the peer-reviewed literature for 4-ethoxy-N-(2-iodophenyl)benzamide versus its closest analogs. The compound does not currently appear in ChEMBL, BindingDB, or PubChem BioAssay with quantitative target engagement data [1][2]. The differentiation evidence presented here relies primarily on computed physicochemical properties and class-level synthetic reactivity inferences. Users selecting this compound for biological screening should treat the lack of published target-specific activity data as a key consideration in experimental design. This limitation is common among early-stage screening compounds and building blocks, but it underscores the importance of the physicochemical comparisons provided above as the primary basis for compound selection until direct biological profiling data become available.

Evidence quality Data gaps Procurement risk

Evidence-Backed Application Scenarios for 4-Ethoxy-N-(2-iodophenyl)benzamide (CAS 333348-82-6)


Medicinal Chemistry Hit-to-Lead Optimization Requiring Moderately Lipophilic (LogP ~3.6) Benzamide Scaffolds

SAR campaigns targeting intracellular receptors or enzymes with moderately lipophilic binding pockets may benefit from the compound's LogP of 3.61, which is 0.41 units lower than the regioisomeric analog [1]. This reduced lipophilicity can mitigate hERG channel inhibition risk and decrease plasma protein binding compared to more lipophilic benzamide analogs, as demonstrated by the established relationship between LogP and these off-target liabilities in drug discovery [2]. The compound serves as a synthetically tractable core for parallel library synthesis, with the ortho-iodo group enabling late-stage diversification via Pd-catalyzed cross-coupling [3].

Synthetic Building Block for Regioselective Biaryl Synthesis via Pd-Catalyzed Cross-Coupling

The ortho-iodo substituent enables efficient oxidative addition to Pd(0) catalysts, making this compound a suitable substrate for Suzuki-Miyaura, Heck, and Sonogashira couplings [1]. The para-ethoxy group on the benzoyl ring can influence the regioselectivity of biaryl coupling, as demonstrated by Harayama et al. for structurally related N-(2-iodophenyl)benzamides [2]. This regiochemical control is not achievable with the para-iodo regioisomer (CAS 312588-69-5), which undergoes coupling at a different position and with different kinetic profiles [3]. Procurement of the ortho-iodo isomer is therefore essential for synthetic routes that depend on this specific regiochemical outcome.

Development of CNS-Penetrant Probe Compounds Requiring tPSA Below 40 Ų

With a tPSA of 38.3 Ų, 4-ethoxy-N-(2-iodophenyl)benzamide falls within the favorable range for blood-brain barrier penetration (tPSA < 90 Ų is generally required; tPSA < 60–70 Ų is preferred for CNS drugs) [1]. The compound's tPSA is 9.2 Ų higher than the chloro analog (29.1 Ų) [2], placing it in a distinct physicochemical category that can be deliberately selected when moderate polarity is desired to balance brain penetration with aqueous solubility. This property profile makes the compound a rational choice for CNS-focused screening libraries where chlorinated analogs may be too lipophilic.

Radiotracer Precursor Development Leveraging the Ortho-Iodo Substituent for Isotopic Exchange

The ortho-iodo group in 4-ethoxy-N-(2-iodophenyl)benzamide is amenable to radioiodination via isotopic exchange or via oxidative radioiododestannylation of a precursor stannane derived from the iodo compound [1]. Iodinated benzamides have been explored as SPECT imaging agents targeting dopamine D2 and serotonin 5-HT4 receptors [2]. While this specific compound has not yet been reported as a radiotracer precursor, its structural features (ortho-iodo, para-ethoxy benzamide) align with the pharmacophoric elements of known benzamide-based radioligands [3]. The predicted LogP of 3.61 is within the acceptable range for brain-penetrant radiotracers (LogP 2–4), supporting its evaluation in preclinical imaging programs.

Quote Request

Request a Quote for 4-ethoxy-N-(2-iodophenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.